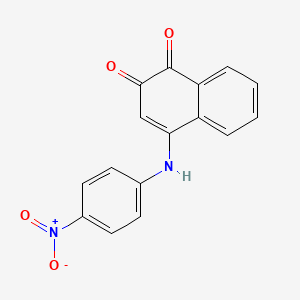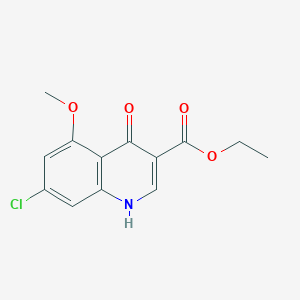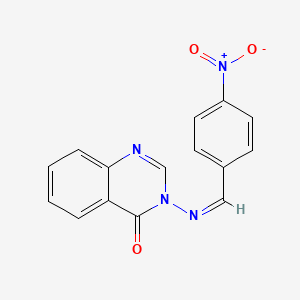![molecular formula C14H10N4OS B11841187 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide CAS No. 88346-10-5](/img/structure/B11841187.png)
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 2-chloroquinoline derivatives with hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure efficient and scalable synthesis. These methods often employ photochemical cyclization reactions to expedite the formation of complex heterocycles .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of functional materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar quinoline-based structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and are known for their pharmacological significance.
Uniqueness
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is unique due to its specific structural features and the presence of a hydrazinecarbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
88346-10-5 |
|---|---|
Formule moléculaire |
C14H10N4OS |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
(5-hydroxybenzo[h]quinolin-6-yl)iminothiourea |
InChI |
InChI=1S/C14H10N4OS/c15-14(20)18-17-12-9-5-2-1-4-8(9)11-10(13(12)19)6-3-7-16-11/h1-7,19H,(H2,15,20) |
Clé InChI |
OIUBJKOFKGXWNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=NC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



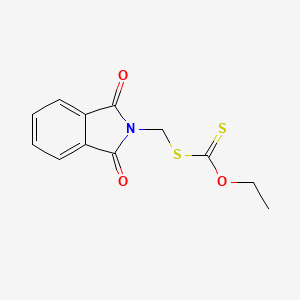
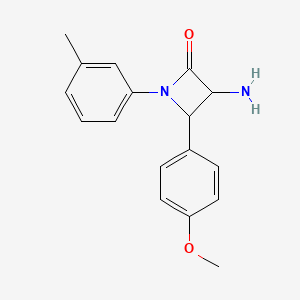



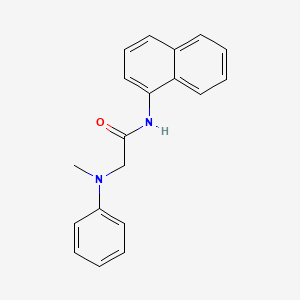


![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)
